Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

PDK1 inhibition Kinase selectivity Cancer biology

This N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235301-39-9) is a defined PDK1 inhibitor scaffold from the WO2012036974A1 patent space. The rigid pyrazine-thiazole hinge-binding motif and the hydrophobic N-benzyl-N-isopropyl amide substituent deliver PDK1 specificity not achievable with smaller or 2-amino analogs. It is suited for in vitro proliferation assays in PDK1-addicted cancer lines (MDA-MB-231, HCT116, A549). Its intermediate lipophilicity (cLogP ~3.5) ensures adequate cell permeability. Researchers should pair it with a CHK1-selective 2-aminothiazole-4-carboxamide comparator to confirm on-target PDK1 effects. Patent-protected starting point (WO2012036974A1, expiry ~2033) offers a long exclusivity window for lead optimization.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 1235301-39-9
Cat. No. B2407320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1235301-39-9
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C18H18N4OS/c1-13(2)22(11-14-6-4-3-5-7-14)18(23)16-12-24-17(21-16)15-10-19-8-9-20-15/h3-10,12-13H,11H2,1-2H3
InChIKeyWAUNWZIEJQWEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235301-39-9): Chemical Identity and Core Pharmacophore


N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235301-39-9) is a synthetic small molecule with the molecular formula C18H18N4OS and a molecular weight of 338.4 g/mol . It belongs to the 2,4-disubstituted thiazole carboxamide class, characterized by a thiazole core linked to a pyrazine ring at the 2-position and an N-benzyl-N-isopropyl carboxamide at the 4-position. This specific substitution pattern places it within a pharmacophore space explored for kinase inhibition, notably as a 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor scaffold [1].

Procurement Risk: Why N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Cannot Be Randomly Substituted by In-Class Analogs


Within the 2-(pyrazin-2-yl)thiazole-4-carboxamide class, even minor alterations to the amide substituent drastically change the biological target profile. For example, the N,N-diethyl analog (CAS 1235666-08-6) and the N-cyclopentyl analog exhibit divergent kinase selectivity, while the N-(thiazol-2-yl) analog (CAS 1234796-87-2) introduces an additional heterocycle that alters hydrogen-bonding capacity. The specific N-benzyl-N-isopropyl moiety of CAS 1235301-39-9 is designed to occupy a hydrophobic pocket in the PDK1 ATP-binding site, a binding mode not achievable with smaller or conformationally distinct amide substituents [1]. Generic substitution risks loss of on-target potency, introduction of off-target liabilities, and invalidation of comparative SAR datasets [2].

Quantitative Differentiation Evidence for N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide vs. Structural Analogs


PDK1 Kinase Inhibition: Target Engagement Profile Versus In-Class Comparators

This compound is mapped to the DrugMAP database as 'Thiazole carboxamide derivative 28' with a curated target assignment to Pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a vulnerability target in metastatic and solid tumors [1]. In contrast, the closely related 2-aminothiazole-4-carboxamide class is predominantly associated with CHK1 kinase inhibition, exhibiting IC50 values in the low nanomolar range (e.g., compound 39 bound to CHK1 kinase domain, PDB 4HYH) but with no reported PDK1 activity [2]. This target class divergence—PDK1 versus CHK1—is driven by the N-benzyl-N-isopropyl amide substitution, which is absent in CHK1-targeted analogs.

PDK1 inhibition Kinase selectivity Cancer biology

Molecular Properties: Lipophilic Ligand Efficiency Differentiation

The target compound has a molecular weight of 338.4 g/mol with an N-benzyl-N-isopropyl amide group that contributes approximately 3.5 logP units of lipophilicity relative to the core scaffold . This contrasts with the unsubstituted 2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2, MW 206.23 g/mol) which lacks sufficient lipophilicity for passive membrane penetration . The benzyl-isopropyl substitution also distinguishes it from the N-(3-methanesulfonamidophenyl) analog (CAS 1235283-33-6) which introduces a polar sulfonamide moiety that reduces logP by an estimated 1.5–2.0 units .

Physicochemical properties Drug-likeness CNS permeability

Patent-Backed Chemical Matter: Freedom-to-Operate and Composition-of-Matter Protection

This compound falls within the Markush structure of WO2012036974A1, which claims thiazole carboxamide derivatives as PDK1 inhibitors for cancer treatment, with anticipated expiration in 2033 [1]. In contrast, 2-aminothiazole-4-carboxamide CHK1 inhibitors are covered by a distinct patent family (e.g., US patents assigned to Merck) with earlier priority dates [2]. Compounds from the US2009/0149517 patent family (2-substituted thiazole-4-carboxamide derivatives for various disorders) predate the PDK1-specific patent and lack the pyrazine substitution that confers PDK1 selectivity [3].

Intellectual property Patent protection PDK1 inhibitor

Structural Uniqueness: Pyrazine-Thiazole Torsion Angle and Hinge-Binding Geometry

The 2-(pyrazin-2-yl)thiazole moiety of the target compound presents a distinctive biaryl system where the pyrazine N4 atom and the thiazole nitrogen cooperate as a bidentate hinge-binding motif [1]. This contrasts with the 2-aminothiazole-4-carboxamide class, which uses the 2-amino group as a hydrogen bond donor to the hinge region (as observed in CHK1 co-crystal structures PDB 4HYH) [2]. The pyrazine-thiazole dihedral angle is constrained to near-planarity by conjugation, pre-organizing the inhibitor for ATP-site binding, whereas the 2-amino analogs exhibit greater conformational flexibility and off-target kinase binding potential.

Hinge-binding motif Conformational analysis Kinase inhibitor design

Optimal Use Cases for N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide Based on Evidence Strength


PDK1-Dependent Cancer Cell Line Profiling in Breast, Colon, and Lung Cancer Models

Given the curated PDK1 target assignment and the compound's inclusion in the WO2012036974A1 patent claiming utility in cancers characterized by constitutive AGC kinase activity, this compound is suited for in vitro proliferation assays in PDK1-addicted cancer cell lines (e.g., MDA-MB-231, HCT116, A549). Its intermediate lipophilicity (estimated cLogP ~3.5) ensures adequate cell permeability for intracellular target engagement [1]. Researchers should include a CHK1-selective 2-aminothiazole-4-carboxamide comparator to confirm PDK1-specific effects.

Chemical Tool for Dissecting PDK1 vs. CHK1 Signaling in DNA Damage Response Pathways

This compound's divergence from the CHK1-targeted 2-aminothiazole-4-carboxamide class makes it a valuable tool for deconvoluting PDK1-specific functions in the DNA damage response, where both PDK1 and CHK1 kinases intersect. The rigid pyrazine-thiazole hinge-binding motif provides a structurally distinct pharmacophore that minimizes CHK1 cross-reactivity, unlike more flexible 2-amino analogs [1].

Kinase Selectivity Panel Screening and SAR Expansion Studies

The N-benzyl-N-isopropyl amide substituent provides a defined lipophilic contact in the PDK1 ATP-binding site that can be systematically varied to generate SAR datasets. The compound serves as a reference standard against which N-alkyl (e.g., N,N-diethyl) and N-aryl (e.g., N-(3-methanesulfonamidophenyl)) analogs can be compared for both PDK1 potency and broader kinome selectivity [1].

Preclinical Lead Optimization with Patent-Backed Composition-of-Matter

For drug discovery programs targeting PDK1-driven malignancies, this compound offers a patent-protected starting point (WO2012036974A1, expiration ~2033) with established chemical feasibility. Unlike earlier broad-scope thiazole carboxamide patents (US2009/0149517, expiration ~2029), the PDK1 specificity claims provide a longer commercial exclusivity window for lead optimization [1].

Quote Request

Request a Quote for N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.